molecular formula C19H18O4S B2630314 Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate CAS No. 2361749-38-2

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate

Cat. No.: B2630314
CAS No.: 2361749-38-2
M. Wt: 342.41
InChI Key: WYVFXKPLTJCNKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate is an organic compound with the molecular formula C19H18O4S. This compound is characterized by the presence of a naphthalene ring and a benzene ring, which are connected through a sulfonate group. The ethoxy and methyl substituents on the benzene ring further define its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various substituted benzene derivatives .

Scientific Research Applications

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The naphthalene and benzene rings contribute to the compound’s ability to interact with hydrophobic regions of biological molecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene ring and exhibits similar chemical properties.

    9-(Naphthalen-1-yl)-10-(4-(naphthalen-2-yl)phenyl)anthracene: Another compound with a naphthalene ring, used in organic light-emitting diodes (OLEDs).

Uniqueness

Naphthalen-2-yl 2-ethoxy-5-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its sulfonate group makes it particularly useful in various substitution reactions, and its ethoxy and methyl substituents provide additional sites for chemical modification.

Properties

IUPAC Name

naphthalen-2-yl 2-ethoxy-5-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4S/c1-3-22-18-11-8-14(2)12-19(18)24(20,21)23-17-10-9-15-6-4-5-7-16(15)13-17/h4-13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVFXKPLTJCNKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.